molecular formula C10H12N4O5 B1671953 9-[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one CAS No. 58-63-9

9-[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one

Número de catálogo: B1671953
Número CAS: 58-63-9
Peso molecular: 268.23 g/mol
Clave InChI: UGQMRVRMYYASKQ-VTHZCTBJSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Inosine (CAS 58-63-9) is a naturally occurring purine nucleoside formed by the deamination of adenosine and is an intermediate in the purine salvage pathway . It consists of hypoxanthine linked to a ribose sugar and is structurally similar to adenosine but features a keto group at position 6 of the purine ring . In research, Inosine is recognized for its diverse and multimodal biological roles. It exhibits significant immunomodulatory properties, enhancing the efficacy of checkpoint inhibitor immunotherapy in oncology models by promoting anti-tumor Th1 immunity and supporting the proliferation and function of effector T cells . Its mechanism in this context is often linked to the activation of adenosine A2A receptors . In neuroscience, Inosine demonstrates potent neuroprotective and neuroregenerative effects. It activates the protein kinase Mst3b, a key regulator of axon growth, promoting axonal rewiring, collateral sprouting, and improved motor recovery in models of stroke and spinal cord injury . These benefits are further supported by its anti-inflammatory actions and its metabolite uric acid, which acts as a potent antioxidant and peroxynitrite scavenger . Research into Parkinson’s and Alzheimer’s disease explores the potential of Inosine to elevate urate levels, which is associated with delayed disease progression in clinical studies . Beyond its receptor-mediated functions, Inosine is a critical component in RNA biology. It is found in transfer RNA (tRNA), where it contributes to wobble base-pairing, ensuring efficient genetic translation . Furthermore, it is a key product of Adenosine-to-Inosine (A-to-I) RNA editing, catalyzed by ADAR enzymes, which can alter codon sequences and thus modulate protein function and diversity . This product is intended for research applications only and is not for diagnostic, therapeutic, or any other human use.

Propiedades

Key on ui mechanism of action

Inosine has been found to have potent axon-promoting effects in vivo following unilateral transection of the corticospinal tract of rats. The mechanism of this action is unclear. Possibilities include serving as an agonist of a nerve growth factor-activated protein kinase (N-Kinase), conversion to cyclic nucleotides that enable advancing nerve endings to overcome the inhibitory effects of myelin, stimulation of differentiation in rat sympathetic neurons, augmentation of nerve growth factor-induced neuritogenesis and promotion of the survival of astrocytes, among others. The mechanism of inosine's possible cardioprotective effect is similarly unclear. Inosine has been reported to have a positive inotropic effect and also to have mild coronary vasodilation activity. Exogenous inosine may contribute to the high-energy phosphate pool of cardiac muscle cells and favorably affect bioenergetics generally. Inosine has also been reported to enhance the myocardial uptake of carbohydrates relative to free fatty acids as well as glycolysis. In cell culture studies, inosine has been found to inhibit the production, in immunostimulated macrophages and spleen cells, of the proinflammatory cytokines, tumor necrosis factor (TNF)-alpha, interleukin (IL)-1, interleukin (IL)-12, macrophage-inflammatory protein-1 alpha and interferon (IFN)-gamma. It also suppressed proinflammatory cytokine production and mortality in a mouse endotoxemic model. These actions might account for the possible immunomodulatory, anti-inflammatory and anti-ischemic actions of inosine.

Número CAS

58-63-9

Fórmula molecular

C10H12N4O5

Peso molecular

268.23 g/mol

Nombre IUPAC

9-[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one

InChI

InChI=1S/C10H12N4O5/c15-1-4-6(16)7(17)10(19-4)14-3-13-5-8(14)11-2-12-9(5)18/h2-4,6-7,10,15-17H,1H2,(H,11,12,18)/t4-,6-,7-,10?/m1/s1

Clave InChI

UGQMRVRMYYASKQ-VTHZCTBJSA-N

SMILES isomérico

C1=NC2=C(C(=O)N1)N=CN2C3[C@@H]([C@@H]([C@H](O3)CO)O)O

SMILES canónico

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O

Apariencia

Solid powder

melting_point

218 °C

Descripción física

White crystalline solid;  [Sigma-Aldrich MSDS]
Solid

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

40.2 [ug/mL] (The mean of the results at pH 7.4)
15.8 mg/mL

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

Inosine;  NSC 20262;  NSC-20262;  NSC20262

Origen del producto

United States

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La inosina se puede sintetizar agregando inosina a una solución acuosa de hidróxido de sodio para obtener una solución acuosa de inosina. Esta solución se mezcla luego con cloruro de sodio, glicina y benzoato de sodio. Se agrega carbón activado, se agita, se filtra y se diluye con agua para inyección. El pH de la solución se ajusta a 7-8 .

Métodos de producción industrial: La producción industrial de inosina implica pasos similares a la ruta sintética. El proceso asegura que la inyección permanezca estable y evita el amarillamiento de la solución agregando pequeñas cantidades de glicina y benzoato de sodio como agentes auxiliares .

Aplicaciones Científicas De Investigación

Neurological Applications

Neuroprotective Effects
Inosine has been studied for its neuroprotective properties, particularly in conditions such as stroke and neurodegenerative diseases. Research indicates that inosine can stimulate axonal rewiring and improve behavioral outcomes post-stroke, enhancing performance in sensorimotor tasks . Additionally, it has shown promise in improving motor functions in models of Parkinson's disease and Huntington's disease by activating the adenosine A2 receptor pathway .

Case Study: Parkinson's Disease
A clinical trial involving 300 participants examined the effect of inosine on Parkinson's disease progression. While inosine elevated serum urate levels—associated with antioxidant properties—results indicated no significant impact on slowing disease progression over two years. However, the treatment was well tolerated, suggesting further exploration into its safety and potential benefits in combination therapies .

Immunomodulatory Effects

Enhancing Immune Response
Inosine has been identified as an immunomodulatory agent that can enhance T-cell function and promote anti-tumor responses. Studies demonstrate that inosine supplementation can improve the efficacy of cancer immunotherapies by increasing the number of tumor-infiltrating lymphocytes and enhancing their functional capacity .

Case Study: Cancer Therapy
In preclinical models, combining inosine with anti-PD-L1 antibodies resulted in improved outcomes compared to monotherapy. The combination therapy led to a higher percentage of CD8+ T cells expressing pro-inflammatory cytokines, which are crucial for effective anti-tumor immunity .

Cardiovascular Applications

Cardioprotective Properties
Inosine has been shown to exert cardioprotective effects by modulating oxidative stress and inflammatory responses. This is particularly relevant in conditions such as myocardial infarction, where inosine may help preserve cardiac function .

Anti-inflammatory Applications

Role in Inflammatory Diseases
Inosine has demonstrated significant anti-inflammatory effects in various experimental models. For instance, it has been shown to suppress inflammatory cytokines in liver injury models and improve outcomes in conditions like sepsis by modulating immune responses .

Application Area Effect/Outcome Study Reference
NeurologyAxonal rewiring post-stroke
Parkinson's DiseaseNo significant effect on disease progression
Cancer ImmunotherapyEnhanced T-cell function and anti-tumor response
Cardiovascular ProtectionPreservation of cardiac function
Inflammatory DiseasesSuppression of cytokines in liver injury

Mecanismo De Acción

La inosina ejerce sus efectos a través de varios objetivos y vías moleculares. Tiene potentes efectos promotores de axones, posiblemente sirviendo como un agonista de la proteína quinasa activada por el factor de crecimiento nervioso (N-quinasa). También puede convertirse en nucleótidos cíclicos que permiten que las terminaciones nerviosas avanzadas superen los efectos inhibitorios de la mielina . Además, la inosina estimula la diferenciación en neuronas simpáticas de rata y promueve la supervivencia de los astrocitos .

Compuestos similares:

    Adenosina: Similar a la inosina, la adenosina es un nucleósido que juega un papel en la transferencia de energía y la transducción de señales.

    Guanosina: Otro nucleósido de purina involucrado en la síntesis de ARN y ADN.

    Xantosina: Un nucleósido que es un intermedio en el metabolismo de las purinas.

Singularidad de la inosina: La inosina es única debido a su papel en la edición del ARN y sus posibles propiedades neuroprotectoras. A diferencia de la adenosina y la guanosina, la inosina puede emparejarse con adenina, citosina y uracilo, proporcionando una mayor flexibilidad en el apareamiento de bases .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Inosine shares functional and structural similarities with other purine derivatives, pyrimidines, and nucleobases. Below is a systematic comparison:

Structural and Functional Comparison

Compound Key Structural Differences Biological Roles Key Research Findings
Adenosine Contains adenine (6-amino group) instead of hypoxanthine Energy transfer (ATP/AMP), receptor signaling (A1/A2 receptors) Synergistic with inosine (1:5 ratio) in cardioprotection; reduces myocardial infarction mortality .
Guanosine Contains guanine (2-amino, 6-oxo groups) G-quadruplex formation, neuroprotection, purine metabolism Substitution with inosine alters NMR spectra in G-quadruplex studies due to H-bonding differences .
Hypoxanthine Base form of inosine (lacks ribose) Precursor in purine salvage pathway, xanthine oxidase substrate Inosine metabolizes to hypoxanthine in Lactobacillus strains, influencing UA production .
Xanthine Oxidized form of hypoxanthine (additional 6-oxo group) Uric acid precursor, antioxidant Elevated in purine degradation pathways alongside inosine .
Cytidine/Thymidine Pyrimidine nucleosides (cytosine/thymine bases) DNA/RNA synthesis, epigenetic regulation Co-detected with inosine in soil metabolomics but differ in metabolic roles .

Metabolic Pathways

  • Inosine vs. Adenosine: Inosine is metabolized via the purine salvage pathway to hypoxanthine, while adenosine is phosphorylated to AMP or deaminated to inosine .
  • Inosine vs. Guanosine: Guanosine forms tetrads in G-quadruplex structures; inosine substitution disrupts Hoogsteen hydrogen bonding, altering structural stability . Both are neuroprotective, but guanosine enhances astrocyte proliferation, while inosine reduces apoptosis via HSP-70 upregulation .

Analytical Differentiation

  • HPLC/LC-MS: Inosine elutes earlier than adenosine and guanosine due to polarity differences (retention time: 8–12 min vs. 10–15 min) . Spectral matching (≥99% UV similarity) confirms identity in complex matrices like soil or plasma .
  • NMR: Inosine’s imino proton signal shifts upfield compared to guanosine, aiding G-quadruplex studies .

Key Research Insights

  • Structural Flexibility: Inosine’s lack of a 2-amino group enables unique interactions in RNA and DNA structures, such as resolving steric clashes in enzymatic incorporation (e.g., CutA polymerase) .
  • Dual Roles in Apoptosis: Inosine reduces CytC and Calpain expression in ischemic brains, suppressing apoptosis, yet promotes apoptosis in cancer cells via mitochondrial pathways .
  • Microbial Metabolism: Lactobacillus strains metabolize inosine to hypoxanthine without uric acid production, suggesting probiotic applications for hyperuricemia .

Tables for Comparative Analysis

Table 1: Structural Properties

Compound Molecular Formula Base Structure Functional Groups
Inosine C₁₀H₁₂N₄O₅ Hypoxanthine 6-oxo, ribose
Adenosine C₁₀H₁₃N₅O₄ Adenine 6-amino, ribose
Guanosine C₁₀H₁₃N₅O₅ Guanine 2-amino, 6-oxo, ribose

Table 2: Functional Contrast in Disease Models

Compound Neuroprotection Cardioprotection Oncology
Inosine ↓ CytC, ↓ Calpain Synergy with adenosine Pro-apoptotic (MCF7)
Adenosine ↑ AMPK signaling ↑ Coronary vasodilation Cytoprotective
Guanosine ↑ Astrocyte proliferation Limited evidence Anti-inflammatory

Q & A

Q. What are the primary biochemical pathways involving inosine, and how can researchers identify key enzymes for targeted studies?

Inosine participates in purine metabolism, RNA modification, and cellular energy regulation. To identify key enzymes (e.g., purine nucleoside phosphorylase or adenosine deaminase), researchers should:

  • Use metabolomic profiling to map inosine’s metabolic intermediates in cell or tissue models.
  • Perform enzyme activity assays under controlled conditions (pH, substrate concentration) to quantify catalytic efficiency.
  • Cross-reference findings with databases like KEGG or BRENDA to validate pathway relevance .

Q. How does inosine modulate immune responses, and what in vitro models are optimal for initial screening?

Inosine alters immune cell activity via adenosine receptor signaling and mTOR pathway modulation. For screening:

  • Use primary immune cell cultures (e.g., T-cells, macrophages) to assess cytokine production (IL-10, IFN-γ) via ELISA.
  • Apply flow cytometry to evaluate cell-surface receptor expression (e.g., CD39/CD73) post-inosine treatment.
  • Validate results in co-culture systems mimicking tumor microenvironments to study immunosuppressive effects .

Q. What analytical techniques ensure accurate quantification of inosine in biological samples?

  • High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) for high specificity.
  • Mass Spectrometry (LC-MS/MS) for low-concentration detection in plasma or cerebrospinal fluid.
  • Normalize data using internal standards (e.g., isotopically labeled inosine) to correct for matrix effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported neuroprotective vs. neurotoxic effects of inosine?

Contradictions often arise from dose-dependent responses or model-specific variability. Strategies include:

  • Conducting dose-response studies in multiple models (e.g., zebrafish, murine neurons, human iPSCs) to identify toxicity thresholds.
  • Analyzing transcriptomic data (RNA-seq) to compare pathways activated at therapeutic vs. toxic doses.
  • Applying the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and experimental scope .

Q. What experimental design considerations are critical for longitudinal studies assessing inosine’s impact on purine metabolism in human subjects?

  • Ethical compliance : Obtain IRB approval and informed consent, especially for vulnerable populations (e.g., athletes using inosine supplements).
  • Sampling frequency : Collect serial blood/urine samples to track purine metabolites (e.g., uric acid, hypoxanthine) weekly over 6–12 months.
  • Confounder control : Stratify participants by diet, renal function, and genetic polymorphisms (e.g., SLC28/29 transporters) .

Q. How can cross-species extrapolation challenges be addressed when studying inosine’s therapeutic potential?

  • Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to adjust for species-specific metabolic rates.
  • Validate findings in humanized mouse models expressing human adenosine receptors or transporters.
  • Compare tissue-specific RNA expression profiles (e.g., liver vs. brain) across species to identify conserved pathways .

Methodological Guidance

Q. What statistical approaches are robust for analyzing inosine’s dose-dependent effects in heterogeneous cell populations?

  • Apply mixed-effects models to account for variability between cell batches or donors.
  • Use Bayesian hierarchical modeling to integrate prior data (e.g., historical dose-response curves).
  • Visualize data with dose-response heatmaps to highlight subpopulation-specific trends .

Q. How should researchers formulate a hypothesis when investigating inosine’s role in RNA modification?

  • Start with a PICO framework : Population (specific cell type), Intervention (inosine concentration), Comparison (untreated controls), Outcome (RNA modification levels).
  • Use RiboMeth-seq or LC-MS to quantify inosine incorporation in rRNA or mRNA.
  • Reference prior studies on A-to-I RNA editing enzymes (ADARs) to contextualize mechanisms .

Data Interpretation and Reporting

Q. How can researchers address variability in inosine’s bioavailability across preclinical studies?

  • Standardize administration routes (oral vs. intraperitoneal) and vehicle solutions (e.g., PBS vs. DMSO).
  • Report bioavailability metrics (Cmax, AUC) alongside efficacy data.
  • Use microdialysis in target tissues (e.g., brain) to measure local concentrations .

Q. What guidelines ensure reproducibility when publishing inosine-related findings?

  • Follow ARRIVE 2.0 guidelines for animal studies, detailing sample sizes and exclusion criteria.
  • Deposit raw data (e.g., HPLC chromatograms, RNA-seq files) in public repositories like Figshare or Zenodo.
  • Describe experimental conditions exhaustively (e.g., buffer composition, incubation times) to enable replication .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one
Reactant of Route 2
9-[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.